molecular formula C17H25NO3 B1451347 4-Boc-2-methyl-2-(m-tolyl)morpholine CAS No. 902836-78-6

4-Boc-2-methyl-2-(m-tolyl)morpholine

Cat. No.: B1451347
CAS No.: 902836-78-6
M. Wt: 291.4 g/mol
InChI Key: AKXXHQXKPMYWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Boc-2-methyl-2-(m-tolyl)morpholine typically involves the following steps:

Chemical Reactions Analysis

4-Boc-2-methyl-2-(m-tolyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Boc-2-methyl-2-(m-tolyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Boc-2-methyl-2-(m-tolyl)morpholine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. The methyl and m-tolyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in research applications .

Comparison with Similar Compounds

4-Boc-2-methyl-2-(m-tolyl)morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility in various scientific research applications.

Properties

IUPAC Name

tert-butyl 2-methyl-2-(3-methylphenyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-7-6-8-14(11-13)17(5)12-18(9-10-20-17)15(19)21-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXHQXKPMYWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CN(CCO2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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